Pretazettine

cytotoxicity Molt4 T-lymphoma ED50

Pretazettine (CAS 17322-84-8) is a tazettine-type Amaryllidaceae alkaloid derived from the haemanthamine-type skeleton, characterized by a C6–C11 oxygen bridge forming a [3,4-g]benzopyran framework. It occurs naturally in multiple genera including Narcissus, Lycoris, Hippeastrum, and Hymenocallis.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 17322-84-8
Cat. No. B105272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePretazettine
CAS17322-84-8
Synonyms3,4,4a,5,6,6a-hexahydro-3-methoxy-5-methyl-8H- (1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-8-ol (stereoisomer)
pretazettine
pretazettine hydrochloride, (6abeta,8beta)-isome
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
InChIInChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
InChIKeyKLJOYDMUWKSYBP-YNBLHMCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pretazettine (CAS 17322-84-8): A Tazettine-Type Amaryllidaceae Alkaloid with Differentiated Anticancer and Antiviral Profile for Preclinical Procurement


Pretazettine (CAS 17322-84-8) is a tazettine-type Amaryllidaceae alkaloid derived from the haemanthamine-type skeleton, characterized by a C6–C11 oxygen bridge forming a [3,4-g]benzopyran framework [1]. It occurs naturally in multiple genera including Narcissus, Lycoris, Hippeastrum, and Hymenocallis [2]. As a crinine-class alkaloid, it exhibits a dual mechanism—inhibition of eukaryotic protein synthesis at the peptide bond formation step without affecting DNA or RNA synthesis, combined with antiviral activity against Rauscher leukemia virus [3]. Unlike its isomer tazettine, pretazettine possesses the (6aβ,8β)-stereochemistry essential for biological activity, making stereochemical identity a critical quality attribute for procurement [4].

Why Generic Substitution of Pretazettine with Other Amaryllidaceae Alkaloids Fails: Stereochemistry-Driven Activity and Divergent Selectivity Profiles


Amaryllidaceae alkaloids sharing the tazettine-type scaffold cannot be treated as interchangeable in preclinical studies. The isomer tazettine—differing only in stereochemistry at the 6a and 8 positions—is biologically inert in the Rauscher leukemia model, while pretazettine produces marked prolongation of survival [1]. Even among active congeners, selectivity profiles diverge sharply: pretazettine is among the most potent agents against Molt4 T-lymphoma cells (ED50 0.3 μg/mL) but is inactive against HepG2 hepatoma, whereas lycorenine shows the opposite selectivity [2]. Furthermore, lycorine and pretazettine are 10- to 30-fold more cytotoxic than co-occurring alkaloids (tazettine, trisphaeridine, sanguinine) from the same bulbs, yet only pretazettine among the tazettine-type alkaloids demonstrates consistent in vivo antileukemic efficacy [3][4]. These data establish that procurement of a stereochemically defined, authenticated batch of pretazettine—not a generic tazettine-type alkaloid mixture—is required for reproducible biological results.

Pretazettine (CAS 17322-84-8) Quantitative Differentiation Evidence: Head-to-Head Cytotoxic, In Vivo Efficacy, and Mechanistic Selectivity Data Against Key Comparators


Pretazettine Demonstrates Superior Cytotoxic Potency Against Molt4 T-Lymphoma Cells Versus the Broader Amaryllidaceae Alkaloid Panel

In a screen of 25 Amaryllidaceae alkaloids across different skeletal types, pretazettine (ED50 0.3 μg/mL) ranked among the most potent compounds tested against the human Molt4 T-lymphoma cell line, while the parent isomer tazettine exhibited inferior activity [1][2]. In a broader survey of 11 tazettine-type alkaloids screened against approximately 50 cancer cell lines classified into nearly 20 cancer types, pretazettine again emerged as among the most potent entities, with its ED50 of 0.3 μg/mL representing the benchmark potency for this alkaloid subclass [2].

cytotoxicity Molt4 T-lymphoma ED50

Stereochemistry-Dependent Activity: Pretazettine Is Therapeutically Active While Its Isomer Tazettine Is Confirmed Inert in the Rauscher Leukemia Model

A direct head-to-head comparison in the Rauscher leukemia mouse model demonstrated that pretazettine hydrochloride (PTZ) produced a remarkable prolongation of life span in leukemic mice and confirmed antiviral activity in Rauscher virus-infected mouse 3T3 cells, whereas its isomer tazettine (TZ) showed no significant therapeutic activity and was inhibitory to virus growth only at much higher doses [1]. In a subsequent expanded comparative study, tazettine was explicitly confirmed to be inert, while the natural precursors haemanthamine, crinamine, and 6-hydroxycrinamine exhibited only moderate activity [2]. Only precriwelline—a stereochemical epimer of pretazettine—matched its therapeutic activity, underscoring the exquisite stereochemical specificity of the pharmacophore [2].

stereochemistry-activity relationship Rauscher leukemia tazettine inert

Pretazettine Achieves a 90% Increase in Life Span (ILS) Against Spontaneous AKR Leukemia, Superior to Adriamycin (49%), 6-Thioguanine (60%), and Methotrexate (71%) as Monotherapy

In a comparative study against spontaneous AKR T-cell leukemia in mice, pretazettine (PTZ) monotherapy produced a 90% increase in life span (ILS), which was numerically superior to methotrexate (71% ILS), 6-thioguanine (60% ILS), and adriamycin (49% ILS), though inferior to vincristine (114% ILS) [1]. In mice with advanced-stage leukemia, PTZ achieved 323% ILS and induced complete clinical remissions, comparable to vincristine at 347% ILS [1]. Additionally, combination treatments of PTZ with vincristine, 6-thioguanine, or adriamycin were synergistic, whereas the PTZ + methotrexate combination was not beneficial [1]. An independent study demonstrated that PTZ increased the number of tumor-free survivors in allogeneic BALB/c mice bearing subcutaneously implanted Lewis lung carcinoma, and that PTZ combined with cyclophosphamide, adriamycin, cisplatin, 5-fluorouracil, methotrexate, or vincristine was active against this chemotherapy-resistant solid tumor model—whereas these standard agents were ineffective when administered individually [2].

AKR leukemia increase in life span survival benefit

Pretazettine Exhibits a Distinct Cell Line Selectivity Profile: Active Against Molt4 Lymphoid Cells but Inactive Against HepG2 Hepatoma, in Contrast to Lycorenine

Among 25 Amaryllidaceae alkaloids evaluated against one murine non-tumoral cell line (LMTK) and two human tumoral cell lines (Molt4 lymphoid, HepG2 hepatoma), pretazettine (22) was among the most active compounds on Molt4 cells but was inactive against HepG2 hepatoma [1]. In contrast, lycorenine (11) was the most cytotoxic compound against HepG2 hepatoma yet appeared inactive against Molt4 cells [1]. This inverted selectivity profile between two structurally distinct Amaryllidaceae alkaloids against lymphoid versus hepatic tumor lineages demonstrates that pretazettine is not a pan-cytotoxic agent but exhibits lineage-dependent activity.

selective cytotoxicity Molt4 HepG2

Pretazettine Inhibits Protein Synthesis Selectively Without Affecting DNA or RNA Synthesis, Distinguished from Cycloheximide by Virus-Selective Antiviral Activity

Pretazettine hydrochloride (PTZ) inhibited protein synthesis in Rauscher leukemic blood cells in mice for at least 6 hours after administration, without being inhibitory to DNA or RNA synthesis [1]. When compared directly to cycloheximide (a universal protein synthesis inhibitor) and Virazole (ribavirin, a broad-spectrum antiviral), PTZ demonstrated specific anti-Rauscher virus activity only in acutely-infected NIH/3T3 cells but not in chronically-infected cells, indicating a mechanistically distinct antiviral profile not attributable to general protein synthesis shutdown [1]. In a separate comparative study, six Amaryllidaceae alkaloids (dihydrolycorine, haemanthamine, lycorine, narciclasine, pretazettine, pseudolycorine) all halted HeLa cell growth at ≤10⁻¹ mM and blocked protein synthesis in ascites cells by inhibiting the peptide bond formation step on eukaryotic ribosomes [2]. However, only pretazettine among these was also shown to possess the virus-selective antiviral activity in the Rauscher system [1][2].

protein synthesis inhibition mechanistic selectivity antiviral

Pretazettine and Lycorine Are 10- to 30-Fold More Cytotoxic Than Co-Occurring Alkaloids from the Same Amaryllidaceae Bulbs, with Apoptosis Induction via Caspase-3

Among seven alkaloids isolated from Griffinia gardneriana and Habranthus itaobinus bulbs, only lycorine and pretazettine exhibited activity across different cancer cell lines, being 10- to 30-fold more cytotoxic than the other five alkaloids (tazettine, trisphaeridine, sanguinine, 11-hydroxyvittatine, 2-α-7-dimethoxyhomolycorine) [1]. Both lycorine and pretazettine demonstrated concentration- and time-dependent cytotoxicity, genotoxicity, and the ability to induce apoptosis via caspase-3 activation, results that were consistent with molecular docking studies showing the highest free energy binding values for these two compounds with the caspase-3 protein [1]. This establishes that within a single botanical source, pretazettine and lycorine represent the dominant cytotoxic principles, while co-occurring alkaloids contribute negligibly.

alkaloid comparison caspase-3 apoptosis genotoxicity

Pretazettine (CAS 17322-84-8) Application Scenarios: Where the Quantitative Differentiation Evidence Directs Optimal Use


In Vivo Murine Leukemia Efficacy Studies Requiring a Natural Product with Superior Monotherapy Survival Benefit Over Standard Chemotherapeutics

Based on the 90% ILS achieved against spontaneous AKR leukemia (superior to MTX at 71%, 6-TG at 60%, and ADR at 49%) and the 323% ILS in advanced-stage leukemia with complete clinical remissions [1], pretazettine is the preferred Amaryllidaceae-derived agent for preclinical leukemia programs. Researchers should procure stereochemically authenticated pretazettine hydrochloride (≥95% purity) and verify the absence of the inert isomer tazettine via chiral HPLC or NMR, as tazettine contamination will abolish in vivo efficacy [2].

Mechanistic Studies of Eukaryotic Protein Synthesis Inhibition That Require Discrimination from DNA/RNA Synthesis Effects

The unique property of pretazettine—inhibiting protein synthesis at the peptide bond formation step for ≥6 hours without suppressing DNA or RNA synthesis in leukemic cells [1]—makes it an ideal tool compound for ribosomal inhibition studies requiring clean mechanistic readouts. Unlike cycloheximide, which lacks virus-selective antiviral activity, pretazettine allows dissection of host vs. viral translation dependence [1]. Pretazettine can be co-administered with DNA-damaging agents such as adriamycin; adriamycin-pretreated KB cells show enhanced sensitivity to PTZ, enabling sequential treatment protocols [2].

Bioassay-Guided Fractionation and Dereplication of Amaryllidaceae Extracts Targeting Lymphoid Malignancies

Given that pretazettine is 10- to 30-fold more cytotoxic than co-occurring alkaloids from the same bulbs and that it is among the most potent agents against Molt4 T-lymphoma cells (ED50 0.3 μg/mL) but inactive against HepG2 hepatoma [1][2], procurement of pure pretazettine as an authenticated reference standard enables dereplication in crude Amaryllidaceae extracts. Screening programs targeting lymphoid cancers can use pretazettine's characteristic selectivity profile (Molt4-positive, HepG2-negative) as a fingerprint to distinguish it from lycorenine (Molt4-negative, HepG2-positive) [2].

Combination Chemotherapy Regimen Design Exploiting Synergy with Standard Cytotoxic Drugs in Chemotherapy-Resistant Solid Tumors

Pretazettine's demonstrated ability to convert chemotherapy-resistant subcutaneously implanted Lewis lung carcinoma to a treatment-responsive state when combined with cyclophosphamide, adriamycin, cisplatin, 5-fluorouracil, or vincristine—agents that were individually ineffective in this model [1]—positions it as a candidate adjuvant for solid tumor programs. The synergistic combinations with VCR, 6-TG, and ADR confirmed in the AKR leukemia model [2] further support its use in rational polypharmacology studies. Researchers should note that PTZ + MTX is not a beneficial combination and should be avoided [2].

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